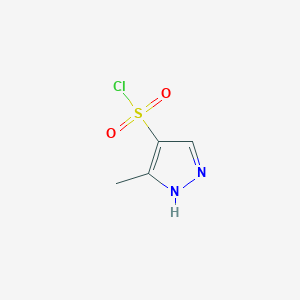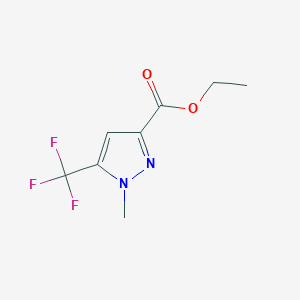
4-Ethynyl-3-fluoroaniline
Vue d'ensemble
Description
4-Ethynyl-3-fluoroaniline is a chemical compound with the molecular formula C8H6FN . It has a molecular weight of 135.14 g/mol . The IUPAC name for this compound is 4-ethynyl-3-fluoroaniline .
Molecular Structure Analysis
The InChI code for 4-Ethynyl-3-fluoroaniline isInChI=1S/C8H6FN/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H,10H2 . The Canonical SMILES representation is C#CC1=C(C=C(C=C1)N)F . Physical And Chemical Properties Analysis
4-Ethynyl-3-fluoroaniline has a molecular weight of 135.14 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound is 135.048427358 g/mol . The Topological Polar Surface Area is 26 Ų . The compound has a Heavy Atom Count of 10 .Applications De Recherche Scientifique
Bioactivation and Metabolic Studies :
- Fluoroanilines, including compounds similar to 4-Ethynyl-3-fluoroaniline, are metabolized and bioactivated to reactive benzoquinoneimines, with cytochrome P-450 playing a significant role in this process (Rietjens & Vervoort, 1991).
- The metabolic fate of fluoroanilines has been extensively studied using various analytical methods, revealing complex metabolic pathways and the formation of diverse metabolites (Duckett et al., 2006).
Environmental Biodegradation and Toxicity Assessment :
- Certain bacteria, like Rhizobium sp., can degrade fluoroanilines, highlighting their role in environmental bioremediation (Zhao et al., 2019).
- The toxicity of fluoroanilines to organisms like earthworms has been assessed, providing insights into environmental impact and potential hazards (Bundy et al., 2002).
Synthesis of Novel Compounds for Therapeutic Applications :
- 4-Ethynyl-4-hydroxycyclohexa-2,5-dien-1-one, a compound related to 4-Ethynyl-3-fluoroaniline, has been synthesized for potential use in cancer therapy, exhibiting selective inhibition of certain cancer cell lines (McCarroll et al., 2007).
- Derivatives of EFdA (4'-Ethynyl-2-fluoro-2'-deoxyadenosine), a closely related compound, have shown promise as potent inhibitors of HIV-1 reverse transcriptase, indicating potential in AIDS therapy (Ohrui, 2006).
Development of Fluorescence-based Sensors and Probes :
- Ethynyl-enhanced fluorescence quenching based on photoinduced electron transfer has been utilized in the development of sensitive sensors for detecting metal ions and other compounds (Zhang et al., 2015).
Electrochemical Studies and Polymer Synthesis :
- Electrochemical behavior and polymerization of fluoro-substituted anilines, including those structurally similar to 4-Ethynyl-3-fluoroaniline, have been investigated, leading to the development of conductive materials (Cihaner & Önal, 2002).
Safety And Hazards
Propriétés
IUPAC Name |
4-ethynyl-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUGQYILQLIYJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynyl-3-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Iodo-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1392832.png)





![8-isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride](/img/structure/B1392842.png)
![6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1392843.png)




![4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-methyl]amino}butanoic acid](/img/structure/B1392853.png)
![5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine](/img/structure/B1392854.png)